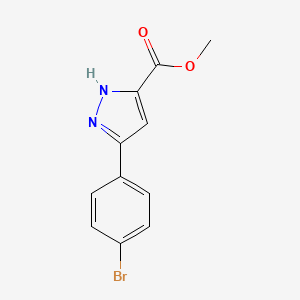

methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Description

Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a bromophenyl group at position 3 and a methyl ester at position 5 of the pyrazole ring. This compound serves as a critical intermediate in medicinal chemistry due to its structural versatility, enabling modifications for enhanced biological activity or physicochemical properties. Pyrazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer properties, with substituents like bromine and ester groups influencing electronic effects and binding interactions .

Propriétés

IUPAC Name |

methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKMOAWZRZMSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390525 | |

| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78842-74-7 | |

| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is explored for its potential in drug design, particularly for anti-inflammatory and analgesic medications. Its structure allows for modifications that can enhance biological activity.

Case Studies :

- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For example, one study synthesized various pyrazole derivatives and tested them against inflammation models, revealing promising results comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Cancer Research : The compound has been utilized in synthesizing agents targeting cancer cells. In vitro assays demonstrated that certain derivatives inhibited the proliferation of liver and cervical cancer cells without affecting normal fibroblast cells .

Agricultural Chemistry

Overview : This compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to enhance crop protection makes it valuable in agricultural applications.

Applications :

- Fungicides and Herbicides : this compound is incorporated into formulations aimed at controlling crop diseases and pests, thus improving yield and sustainability in agricultural practices .

- Eco-friendly Pesticides : The compound is also being researched for developing environmentally friendly pesticides that minimize ecological impact while effectively targeting harmful pests .

Material Science

Overview : The unique chemical properties of this compound make it suitable for applications in material science.

Applications :

- Polymers and Coatings : This compound is used in formulating advanced materials that require enhanced durability and performance characteristics. It contributes to the development of coatings that resist environmental stressors .

- Novel Materials Development : Researchers are exploring its use in creating materials with specific electronic and optical properties, broadening its application scope beyond traditional uses.

Biochemical Research

Overview : this compound plays a role in biochemical studies related to enzyme inhibition and receptor binding.

Case Studies :

- Enzyme Inhibition Studies : The compound has been utilized as a probe in biochemical assays to investigate enzyme activities. For instance, it was tested for its ability to inhibit specific enzymes involved in metabolic pathways related to various diseases .

- Receptor Binding Studies : Its structural characteristics allow researchers to study interactions with biological receptors, contributing to the understanding of disease mechanisms and potential therapeutic targets .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Positional Isomers and Halogen Substitution

Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (CAS: 1238340-47-0) is a positional isomer of the target compound, differing in the bromine substitution on the pyrazole ring (position 4 vs. 3).

Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate replaces bromine with chlorine at the phenyl group. Chlorine’s smaller atomic radius and higher electronegativity enhance the compound’s polarity, improving solubility in polar solvents. However, bromine’s larger size in the target compound may improve hydrophobic interactions in biological systems .

Heterocyclic and Functional Group Modifications

Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (Compound 189) : The trifluoromethylpyridine-pyrrole hybrid structure enhances interactions with hydrophobic enzyme pockets. The trifluoromethyl group increases metabolic resistance, while the pyrrole ring contributes to planar geometry, facilitating DNA intercalation in anticancer applications .

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid : The dihydro-pyrazole ring and carbamothioyl groups introduce conformational flexibility and hydrogen-bonding capacity, improving solubility but reducing thermal stability compared to the rigid, fully aromatic target compound .

Data Tables: Structural and Functional Comparisons

Table 1: Physicochemical Properties

Activité Biologique

Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities. Notably, it exhibits:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Potential in inhibiting the growth of various cancer cell lines.

- Anti-inflammatory Properties : Involved in reducing inflammation markers.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties.

Table 1: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Klebsiella pneumoniae | 0.75 | 1.50 |

| Pseudomonas aeruginosa | 1.00 | 2.00 |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, with a MIC of 0.25 µg/mL, suggesting strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of different cancer cell lines.

Case Study: Breast Cancer Cells

In a study examining the effects on MDA-MB-231 breast cancer cells, this compound demonstrated:

- Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations as low as 2.5 µM.

- Induction of Apoptosis : Enhanced caspase-3 activity indicating apoptosis at higher concentrations (10 µM) .

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit bacterial methionine aminopeptidases (MetAPs), which are crucial for bacterial growth and survival .

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing the role of substituents on the phenyl ring in modulating biological activity. For example, electron-withdrawing groups enhance antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| This compound | Antimicrobial | High efficacy |

| Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | Anticancer | Moderate efficacy |

| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Anti-inflammatory | Low efficacy |

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, phenylhydrazine derivatives bearing bromophenyl substituents are condensed under reflux in ethanol or acetic acid to form the pyrazole core. Subsequent esterification or functional group interconversion yields the target compound. Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to improve yields (≥65%) . Characterization via -NMR and IR confirms the ester and pyrazole functionalities, while X-ray crystallography resolves regiochemistry ambiguities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., pyrazole ring planarity and bromophenyl orientation) .

- NMR spectroscopy : - and -NMR verify substituent positions (e.g., downfield shifts for bromophenyl protons at ~7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 323.99 [M+H]) .

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bromophenyl intermediates.

- Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) accelerates cyclization .

- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., decarboxylation) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, the electron-withdrawing bromophenyl group lowers the LUMO energy (~-1.8 eV), enhancing electrophilic reactivity. TD-DFT predicts UV-Vis absorption maxima (e.g., 290–310 nm) .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Overlapping NMR peaks : Use 2D techniques (HSQC, HMBC) to assign coupling between pyrazole protons and adjacent groups .

- Ambiguous regiochemistry : Compare experimental X-ray bond lengths (e.g., C–Br: 1.89 Å) with DFT-optimized structures .

- Emission spectrum discrepancies : Solvent polarity studies (e.g., DMSO vs. hexane) clarify Stokes shifts and aggregation effects .

Q. How can photophysical properties be systematically investigated?

- Solvatochromism : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., λ = 356 nm in DMSO) .

- Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate).

- Time-resolved fluorescence : Assess excited-state lifetimes (ns–µs range) for potential applications in optoelectronics .

Q. What bioactivity studies are feasible based on structural analogs?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .

- Anticancer screening : Evaluate cytotoxicity via MTT assays (e.g., IC against HeLa cells) .

- Molecular docking : Target enzymes like carbonic anhydrase or tubulin (PDB ID: 1TUB) to predict binding modes .

Q. How do substituents influence reactivity in cross-coupling reactions?

The bromophenyl group facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO). Steric hindrance from the methyl ester may reduce yields (~50–60%), requiring microwave-assisted conditions (120°C, 30 min) .

Methodological Notes

- Synthesis optimization : Prioritize regioselective cyclization by substituting hydrazines with electron-withdrawing groups .

- Data validation : Cross-reference crystallographic data (CCDC Deposition Numbers) with Cambridge Structural Database entries .

- Ethical compliance : Adhere to OECD guidelines for bioactivity testing (e.g., ISO 10993-5 for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.